An In-depth Technical Guide to Cyclopropyl-1-d1-methyl-d2 alcohol (CAS 1219802-62-6)
An In-depth Technical Guide to Cyclopropyl-1-d1-methyl-d2 alcohol (CAS 1219802-62-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl-1-d1-methyl-d2 alcohol, a deuterated isotopologue of cyclopropylmethanol, represents a specialized building block for modern medicinal chemistry and drug development. The strategic incorporation of deuterium can significantly alter the metabolic fate and pharmacokinetic profile of parent molecules, offering a powerful tool to enhance drug efficacy and safety. This guide provides a comprehensive overview of the physicochemical and spectroscopic properties of this compound, alongside its synthesis and applications, with a focus on the underlying scientific principles.
The cyclopropyl moiety itself is a highly valued structural motif in drug design. Its inherent ring strain and unique electronic properties can confer conformational rigidity, improve metabolic stability, and modulate binding affinity to biological targets.[1] When combined with isotopic labeling, as in Cyclopropyl-1-d1-methyl-d2 alcohol, researchers gain a valuable probe for mechanistic studies and a means to optimize drug candidates.
Physicochemical Properties
While specific experimental data for Cyclopropyl-1-d1-methyl-d2 alcohol is not extensively published, its properties can be reliably inferred from its non-deuterated parent compound, cyclopropylmethanol (CAS 2516-33-8). The substitution of protium with deuterium results in a slight increase in molecular weight but has a negligible effect on most bulk physical properties.
Table 1: Physicochemical Properties of Cyclopropylmethanol (CAS 2516-33-8) and Inferred Properties of Cyclopropyl-1-d1-methyl-d2 alcohol (CAS 1219802-62-6)
| Property | Cyclopropylmethanol | Cyclopropyl-1-d1-methyl-d2 alcohol (Inferred) | Source(s) |
| Molecular Formula | C4H8O | C4H5D3O | [2] |
| Molecular Weight | 72.11 g/mol | ~75.13 g/mol | [1][2] |
| Appearance | Colorless liquid | Colorless liquid | [1][3][4] |
| Boiling Point | 123-124 °C | Slightly higher than 123-124 °C | [5][6][7] |
| Melting Point | -60 °C | Similar to -60 °C | [6][8][9] |
| Density | ~0.89 g/mL at 25 °C | Slightly higher than 0.89 g/mL | [5][6] |
| Solubility | Miscible with water and many organic solvents | Miscible with water and many organic solvents | [1][4][9] |
| Refractive Index | ~1.431 (n20/D) | Similar to 1.431 | [6] |
The slight increase in boiling point for the deuterated compound is anticipated due to the stronger intermolecular van der Waals forces resulting from the increased molecular mass.
Spectroscopic Characterization
The introduction of deuterium at specific positions in the molecule leads to predictable changes in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Cyclopropyl-1-d1-methyl-d2 alcohol is expected to be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the methyl and the C1-cyclopropyl protons would be absent. The remaining signals for the cyclopropyl methylene protons would likely appear as multiplets in the upfield region, characteristic of cyclopropyl rings.
¹³C NMR: In the carbon-13 NMR spectrum, the carbon atoms directly bonded to deuterium will exhibit a decrease in signal intensity due to the loss of the Nuclear Overhauser Effect (NOE) from the attached protons. Furthermore, the resonance of these carbons will be split into a multiplet due to ¹³C-¹D coupling. The chemical shifts are not expected to change significantly.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopropyl-1-d1-methyl-d2 alcohol
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~0.2-0.6 | m | Cyclopropyl CH2 protons |
| ~1.1 | m | Cyclopropyl CH proton (absent) | |
| ~3.4 | d | CH2OH protons (absent) | |
| ¹³C | ~3-6 | t | Cyclopropyl CH2 carbons |
| ~13-17 | t | Cyclopropyl CH carbon | |
| ~65-70 | t | CH2OH carbon |
Note: Predicted values are based on typical chemical shifts for cyclopropylmethanol and the expected effects of deuteration.
Infrared (IR) Spectroscopy
The most notable feature in the IR spectrum of Cyclopropyl-1-d1-methyl-d2 alcohol will be the appearance of C-D stretching and bending vibrations, which occur at lower frequencies than their corresponding C-H vibrations due to the heavier mass of deuterium. The characteristic broad O-H stretching band will remain.
Table 3: Key IR Absorption Bands for Cyclopropyl-1-d1-methyl-d2 alcohol
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H | Stretch | 3200-3600 (broad) |
| C-D (methyl) | Stretch | ~2100-2250 |
| C-D (cyclopropyl) | Stretch | ~2100-2250 |
| C-H (cyclopropyl) | Stretch | ~3000-3100 |
| C-O | Stretch | ~1050 |
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) for Cyclopropyl-1-d1-methyl-d2 alcohol will be observed at m/z 75. The fragmentation pattern is expected to be similar to that of cyclopropylmethanol, with key fragments shifted by the mass of the deuterium atoms. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.
Synthesis
A plausible synthetic route to Cyclopropyl-1-d1-methyl-d2 alcohol would involve the reduction of a suitable deuterated precursor, such as cyclopropane-1-d1-carboxylic acid or its corresponding ester. The use of a deuterium source like lithium aluminum deuteride (LiAlD₄) would introduce the deuterium atoms onto the methyl group.
Illustrative Synthetic Workflow
Caption: Synthetic pathway to Cyclopropyl-1-d1-methyl-d2 alcohol.
Step-by-Step Protocol for the Reduction of a Deuterated Ester
-
Preparation of the Deuterated Ester: Cyclopropane-1-d1-carboxylic acid can be prepared from cyclopropanecarboxylic acid via a deuterium exchange reaction. Subsequent esterification, for example with methanol under acidic conditions, yields the corresponding methyl ester.
-
Reduction with Lithium Aluminum Deuteride:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), a suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether is prepared.
-
The flask is cooled in an ice bath.
-
A solution of the cyclopropyl-1-d1-carboxylate ester in anhydrous diethyl ether is added dropwise from the dropping funnel to the LiAlD₄ suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reduction.
-
-
Work-up:
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LiAlD₄ and the formation of a granular precipitate of aluminum salts.
-
The resulting precipitate is removed by filtration, and the filter cake is washed with diethyl ether.
-
The combined organic filtrates are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product can be purified by distillation to yield pure Cyclopropyl-1-d1-methyl-d2 alcohol.
Applications in Drug Development
The primary application of Cyclopropyl-1-d1-methyl-d2 alcohol is as a building block for the synthesis of isotopically labeled drug candidates. Deuterium labeling serves two main purposes in this context:
-
Mechanistic and Pharmacokinetic Studies: As a stable, non-radioactive tracer, deuterium allows for the precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Mass spectrometry-based techniques can differentiate between the deuterated and non-deuterated forms of a drug and its metabolites, providing invaluable data for understanding its biological fate.
-
Metabolic Switching and the Deuterium Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This difference in bond strength can lead to a slower rate of cleavage for C-D bonds in enzyme-catalyzed metabolic reactions. By strategically placing deuterium at metabolically labile positions, the rate of metabolism at that site can be reduced. This "metabolic switching" can lead to:
-
Increased drug exposure: A longer half-life and higher plasma concentrations.
-
Reduced formation of toxic metabolites: By shunting metabolism away from pathways that produce harmful byproducts.
-
Improved safety and efficacy: A more predictable and favorable pharmacokinetic profile.
-
Caption: The Kinetic Isotope Effect on drug metabolism.
Conclusion
Cyclopropyl-1-d1-methyl-d2 alcohol is a specialized and valuable tool in the arsenal of medicinal chemists and drug development scientists. Its unique combination of a strained cyclopropyl ring and site-specific deuterium labeling offers significant advantages for the synthesis of novel therapeutics with improved pharmacokinetic and metabolic properties. A thorough understanding of its physicochemical and spectroscopic characteristics, as detailed in this guide, is essential for its effective application in the advancement of pharmaceutical research.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2023). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]
-
ExportersIndia. (n.d.). Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India. [Link]
-
Stenutz, R. (n.d.). cyclopropylmethanol. [Link]
-
LookChem. (n.d.). Cyclopropylmethanol. [Link]
-
ChemBK. (2024). Cyclopropylmethanol. [Link]
- Google Patents. (1998).
-
Chemicals.in. (n.d.). Cyclopropyl Methanol. [Link]
-
PubChem. (n.d.). Cyclopropanemethanol. [Link]
- Google Patents. (1996).
- Google Patents. (1991). ES2002539A6 - Procedure for obtaining hydroxymethylcyclopropane (cyclopropylmethanol).
-
Brainly.in. (2019). convert cyclopropane carboxylic acid into cyclopropyl methanol. [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropyl phenylmethanol. [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopropyl carbinol (CAS 2516-33-8). [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropyl carbinol. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
National Institute of Standards and Technology. (n.d.). Cyclopropyl carbinol. [Link]
-
PharmaCompass. (n.d.). Cyclopropyl-Methanol. [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
PubChem. (n.d.). 1-Cyclopropylethanol. [Link]
-
PubChem. (n.d.). Cyclopropylmethanol-d4. [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
Matrix Fine Chemicals. (n.d.). CYCLOPROPYLMETHANOL | CAS 2516-33-8. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for.... [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cyclopropanemethanol | C4H8O | CID 75644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India [nigamfinechem.co.in]
- 4. Cyclopropyl Methanol [chemicals.in]
- 5. lifechempharma.com [lifechempharma.com]
- 6. chembk.com [chembk.com]
- 7. Cyclopropyl carbinol | 2516-33-8 [chemicalbook.com]
- 8. cyclopropylmethanol [stenutz.eu]
- 9. lookchem.com [lookchem.com]
